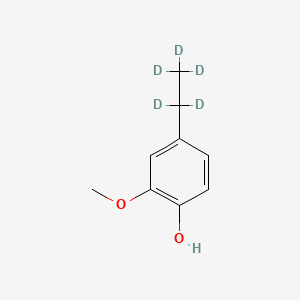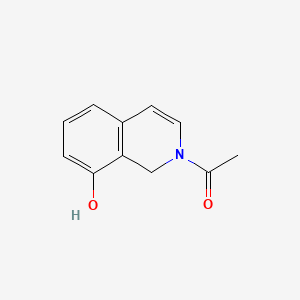
9-Keto-Fluprostenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Keto Fluprostenol is a potent analog of prostaglandin E2 (PGE2) with structural modifications aimed at enhancing its half-life and potency. It is derived from Fluprostenol, a well-researched analog of prostaglandin F2α (PGF2α), primarily interacting with the FP receptor. The oxidation at carbon 9 of Fluprostenol results in 9-Keto Fluprostenol, which exhibits a high affinity for EP receptors and potentially functions as a PGE2 agonist .
Wissenschaftliche Forschungsanwendungen
9-Keto-Fluprostenol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzverbindung in der Untersuchung von Prostaglandin-Analoga und ihren chemischen Eigenschaften verwendet.
Biologie: Untersucht für seine Wechselwirkungen mit EP-Rezeptoren und seine Rolle als PGE2-Agonist.
Medizin: Potentielle therapeutische Anwendungen bei der Behandlung von Erkrankungen im Zusammenhang mit Prostaglandin-Signalwegen, wie Glaukom und anderen Entzündungskrankheiten.
Industrie: Verwendung bei der Entwicklung neuer Arzneimittel und als Werkzeug in der Medikamentenentwicklung .
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine hohe Affinität zu EP-Rezeptoren aus und wirkt als PGE2-Agonist. Zu den molekularen Zielstrukturen gehören verschiedene EP-Rezeptor-Subtypen, die an zahlreichen physiologischen Prozessen beteiligt sind, wie Entzündung, Vasodilatation und glatte Muskelkontraktion. Die Aktivierung dieser Rezeptoren führt zu nachgeschalteten Signalwegen, die die biologischen Wirkungen der Verbindung vermitteln .
Ähnliche Verbindungen:
Fluprostenol: Die Ausgangssubstanz, aus der this compound gewonnen wird. Es interagiert hauptsächlich mit FP-Rezeptoren.
Prostaglandin E2 (PGE2): Ein natürlich vorkommendes Prostaglandin mit ähnlichen biologischen Aktivitäten, aber einer kürzeren Halbwertszeit.
Travoprost: Ein weiteres Prostaglandin-Analog, das zur Behandlung von Glaukom verwendet wird und einen Metabolismus zu aktiven Metaboliten durchläuft .
Einzigartigkeit: this compound ist aufgrund seiner strukturellen Modifikationen einzigartig, die seine Halbwertszeit und Potenz im Vergleich zu anderen Prostaglandin-Analoga verbessern. Seine hohe Affinität zu EP-Rezeptoren und sein Potenzial als PGE2-Agonist machen es zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Keto Fluprostenol involves the oxidation of Fluprostenol at the carbon 9 position. This process can be achieved using various oxidizing agents under controlled conditions to ensure the selective formation of the keto group without affecting other functional groups in the molecule .
Industrial Production Methods: While specific industrial production methods for 9-Keto Fluprostenol are not extensively documented, the general approach would involve large-scale oxidation reactions using optimized conditions to maximize yield and purity. The process would likely include steps such as purification through chromatography and crystallization to obtain the final product in a highly pure form .
Types of Reactions:
Oxidation: The primary reaction involved in the synthesis of 9-Keto Fluprostenol is the oxidation of Fluprostenol at the carbon 9 position.
Reduction: Potential reduction reactions could convert the keto group back to a hydroxyl group, although this is less commonly pursued.
Substitution: Substitution reactions could involve the replacement of functional groups on the aromatic ring or other parts of the molecule
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include chromium trioxide, potassium permanganate, and other selective oxidants.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield
Major Products:
- The major product of the oxidation reaction is 9-Keto Fluprostenol itself.
- Other potential products could include various derivatives formed through further functionalization of the molecule .
Wirkmechanismus
9-Keto Fluprostenol exerts its effects primarily through its high affinity for EP receptors, functioning as a PGE2 agonist. The molecular targets include various EP receptor subtypes, which are involved in numerous physiological processes such as inflammation, vasodilation, and smooth muscle contraction. The activation of these receptors leads to downstream signaling pathways that mediate the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Fluprostenol: The parent compound from which 9-Keto Fluprostenol is derived. It primarily interacts with FP receptors.
Prostaglandin E2 (PGE2): A naturally occurring prostaglandin with similar biological activities but a shorter half-life.
Travoprost: Another prostaglandin analog used in the treatment of glaucoma, which undergoes metabolism to form active metabolites .
Uniqueness: 9-Keto Fluprostenol is unique due to its structural modifications that enhance its half-life and potency compared to other prostaglandin analogs. Its high affinity for EP receptors and potential as a PGE2 agonist make it a valuable compound for research and therapeutic applications .
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-19,21,27,29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMXHYUXIKWXSR-AAHOZRAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584519.png)
